molecular formula C13H20N2O6 B8182734 (R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate

(R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B8182734
M. Wt: 300.31 g/mol
InChI Key: OJFWPNVIIXPTLZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is a complex organic compound that features a pyrrolidinone ring and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be tailored for specific applications in research and industry .

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its Boc-protected amino group makes it a valuable tool for investigating biochemical pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific molecular targets, such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions. This deprotection step is crucial for the compound’s activity in biological systems .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6/c1-8(14(5)12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,6-7H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWPNVIIXPTLZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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